molecular formula C7H8O2 B14667038 2,4-Cyclopentadiene-1-carboxylic acid, methyl ester CAS No. 45657-86-1

2,4-Cyclopentadiene-1-carboxylic acid, methyl ester

Cat. No.: B14667038
CAS No.: 45657-86-1
M. Wt: 124.14 g/mol
InChI Key: BKAZGSZYFVYORW-UHFFFAOYSA-N
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Description

Methyl Cyclopenta-2,4-diene-1-carboxylate is an organic compound that features a cyclopentadiene ring substituted with a methyl ester group. This compound is of interest due to its unique chemical structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Cyclopenta-2,4-diene-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of Methyl Cyclopenta-2,4-diene-1-carboxylate follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl Cyclopenta-2,4-diene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

    Diels-Alder Reactions: Typically conducted at elevated temperatures with dienophiles like maleic anhydride.

Major Products

The major products formed from these reactions include various substituted cyclopentadienes, cyclohexenes, and other cyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl Cyclopenta-2,4-diene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl Cyclopenta-2,4-diene-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the diene and ester functional groups. These groups allow the compound to interact with different molecular targets, such as enzymes and receptors, through processes like nucleophilic attack, electrophilic addition, and cycloaddition reactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-benzylcyclopenta-2,4-diene-1-carboxylate: Similar in structure but with a benzyl group instead of a methyl group.

    Cyclopenta-2,4-diene-1-carboxylic acid: The carboxylic acid analog of Methyl Cyclopenta-2,4-diene-1-carboxylate.

    Cyclopentadiene: The parent compound without the ester group.

Uniqueness

Methyl Cyclopenta-2,4-diene-1-carboxylate is unique due to its combination of a cyclopentadiene ring and a methyl ester group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance .

Properties

CAS No.

45657-86-1

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

methyl cyclopenta-2,4-diene-1-carboxylate

InChI

InChI=1S/C7H8O2/c1-9-7(8)6-4-2-3-5-6/h2-6H,1H3

InChI Key

BKAZGSZYFVYORW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=CC=C1

Origin of Product

United States

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